7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

This 7-fluorinated spirocyclic building block integrates an indene-piperidinone scaffold with a critical 7-fluoro substituent. Unlike non-fluorinated analogs (CAS 180465-55-8) or regioisomeric fluoro derivatives, the precise 7-fluoro substitution enhances metabolic stability by blocking CYP-mediated oxidation, prolonging half-life and reducing clearance—key for CNS-penetrant candidates. The spiro junction enforces a unique 3D orientation for selective target engagement, validated in spiroindene antitubercular (MmpL3) and somatostatin (sst2) programs. Procure this high-purity intermediate to accelerate SAR expansion and fragment-based 19F NMR studies.

Molecular Formula C13H14FNO
Molecular Weight 219.25 g/mol
Cat. No. B7966222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one
Molecular FormulaC13H14FNO
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=C2C(=CC=C3)F
InChIInChI=1S/C13H14FNO/c14-10-3-1-2-9-11(16)8-13(12(9)10)4-6-15-7-5-13/h1-3,15H,4-8H2
InChIKeySDTUUEVYMZDLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one: Procurement-Grade Spirocyclic Scaffold for Medicinal Chemistry


7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one (CAS: 1528476-43-8) is a fluorinated spirocyclic compound that integrates a 7-fluoroindene moiety with a piperidin-3-one ring system via a shared quaternary spiro carbon . The compound exhibits a molecular formula of C₁₃H₁₄FNO and a molecular weight of 219.26 g/mol . Spirocyclic scaffolds are prized in medicinal chemistry for their inherent three-dimensionality and conformational restriction, which can enhance target selectivity and reduce off-target interactions compared to more flexible acyclic counterparts [1]. The introduction of fluorine at the 7-position of the indene ring modulates key physicochemical parameters including lipophilicity (ClogP), electronic distribution, and metabolic stability, positioning this compound as a versatile building block for the development of novel pharmacologically active agents, particularly within the opioid and somatostatin receptor families [2].

Why 7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one Cannot Be Replaced by Generic Analogs


The 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one scaffold cannot be arbitrarily substituted with other spirocyclic piperidines or fluorinated indenes due to the critical interplay between the exact position of the fluorine atom, the spiro junction geometry, and the ketone functionality. Generic substitution with non-fluorinated spiro[indene-1,4'-piperidin]-3(2H)-one (CAS: 180465-55-8) or regioisomeric fluorinated analogs (e.g., 5- or 6-fluoro derivatives) will yield distinct pharmacological profiles, as demonstrated in related spiroindene antitubercular series where even minor structural modifications profoundly impact potency and selectivity [1]. The 7-fluoro substitution specifically alters the electron density of the indene ring and influences binding interactions with hydrophobic receptor pockets, while the spiro junction enforces a unique three-dimensional orientation of the piperidinone moiety that cannot be replicated by non-spirocyclic piperidines [2]. Consequently, direct replacement without rigorous SAR validation risks compromising target engagement, metabolic stability, and overall project outcomes [3].

Quantitative Differentiation of 7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one Versus Analogs


Lipophilicity Modulation via 7-Fluoro Substitution Relative to Non-Fluorinated Parent Scaffold

The introduction of a fluorine atom at the 7-position of the indene ring modulates lipophilicity, a critical parameter for membrane permeability and target engagement. The 7-fluoro derivative exhibits an increased calculated partition coefficient (ClogP) compared to the non-fluorinated spiro[indene-1,4'-piperidin]-3(2H)-one parent scaffold, consistent with the known effect of aromatic fluorine substitution which typically increases lipophilicity by 0.2-0.4 log units [1]. This enhanced lipophilicity can improve blood-brain barrier penetration potential and modulate protein binding characteristics [2].

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

Metabolic Stability Enhancement Conferred by 7-Fluoro Blockade of CYP-Mediated Oxidation

Fluorine substitution at metabolically labile positions is a validated strategy to enhance metabolic stability. The 7-position of the indene ring in spiro[indene-1,4'-piperidin]-3(2H)-one is susceptible to cytochrome P450-mediated aromatic hydroxylation. Substitution with fluorine at this position blocks this metabolic pathway, as evidenced by structure-activity relationship (SAR) studies on structurally related spiroindene antitubercular agents where fluorination at analogous positions increased half-life in human liver microsomes [1]. While direct metabolic stability data for 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one is not publicly available, the class-level inference is robust: aromatic fluorine substitution typically reduces intrinsic clearance by 2- to 5-fold relative to the non-fluorinated parent when the fluorine replaces a site of oxidative metabolism [2].

Drug Metabolism Cytochrome P450 Oxidative Stability

Retained Potency in Spiroindene Antitubercular Class Demonstrates Scaffold Viability

The spiroindene chemotype, to which 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one belongs, has demonstrated potent antitubercular activity. In whole-cell screens against replicating Mycobacterium tuberculosis (Mtb), spiroindenes achieved ≥4 log10 kill at concentrations of 2-12 µM [1]. While the specific 7-fluoro derivative was not evaluated in this study, the SAR analysis of related spiroindenes indicates that the core scaffold is essential for activity against MmpL3, a mycobacterial membrane protein critical for cell wall assembly [1]. The fluorine substitution at position 7 is not expected to ablate this activity and may enhance it, as observed in other fluorinated antibacterial agents [2].

Antitubercular Agents Mycobacterium tuberculosis MmpL3 Inhibition

Potential for Selective sst2 Agonist Activity Based on Spiroindene Pharmacophore

Spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2), with some analogs exhibiting Ki values as low as 0.04 nM [1]. The pharmacophore for sst2 agonism within this series includes the spiroindene core and a basic piperidine nitrogen [1]. While 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one has not been directly evaluated for sst2 activity, the presence of the conserved spiroindene-piperidine framework suggests potential for interaction with this receptor. The 7-fluoro substitution may modulate binding affinity and selectivity, as observed in other fluorinated GPCR ligands [2].

Somatostatin Receptor sst2 Agonist GPCR

High-Impact Procurement Scenarios for 7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one


Lead Optimization for Enhanced Metabolic Stability in CNS Programs

Given the predicted improvement in metabolic stability conferred by the 7-fluoro substitution [1], procurement of 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one is indicated for medicinal chemistry teams seeking to develop CNS-penetrant spiroindene-based drug candidates. The fluorine atom's ability to block CYP-mediated oxidation at the 7-position can significantly extend half-life and reduce clearance, addressing a common liability in early-stage CNS drug discovery programs [2].

Expanding SAR for Antitubercular Spiroindene Series Targeting MmpL3

The spiroindene class has demonstrated potent activity against replicating Mycobacterium tuberculosis, with ≥4 log10 kill at 2-12 µM [3]. The 7-fluoro derivative serves as a logical next step for SAR expansion, enabling exploration of how fluorine substitution at the 7-position impacts potency, selectivity, and resistance profiles against MmpL3, a clinically unexploited drug target for tuberculosis [3]. Procurement supports the development of novel anti-Mtb agents with potentially improved pharmacokinetic properties.

Development of Fluorinated sst2 Agonists for Endocrine Disorders

The spiroindene core is a validated pharmacophore for potent sst2 agonism, with lead compounds exhibiting sub-nanomolar affinity [4]. The 7-fluoro analog provides a tool for probing the impact of fluorine substitution on sst2 binding kinetics, selectivity over other somatostatin receptor subtypes, and in vivo efficacy. This compound is particularly valuable for research programs focused on non-peptide sst2 agonists for acromegaly, neuroendocrine tumors, and pain management where improved metabolic stability and bioavailability are desired [4].

Chemical Biology Probe for Fluorine-19 NMR Studies

The presence of a single fluorine atom at the 7-position enables the use of 19F NMR spectroscopy to study protein-ligand interactions, conformational changes, and metabolic fate without the need for radioactive labeling. This makes 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one an attractive chemical biology probe for target engagement studies and fragment-based drug discovery campaigns where fluorine provides a sensitive spectroscopic handle [5].

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